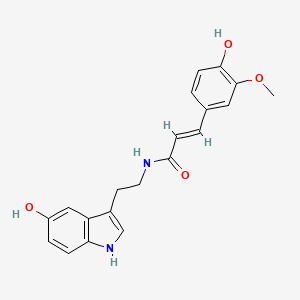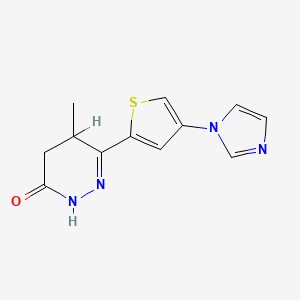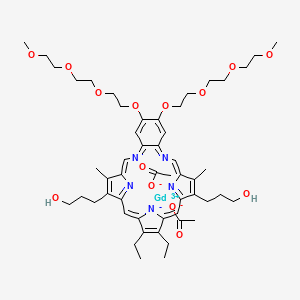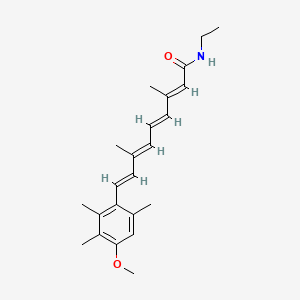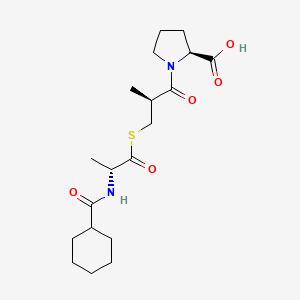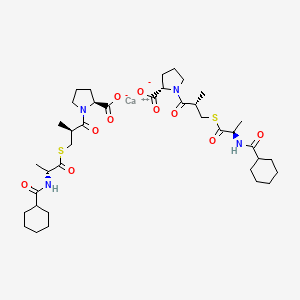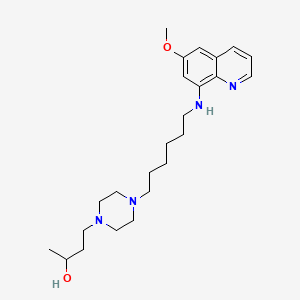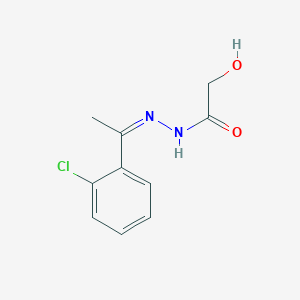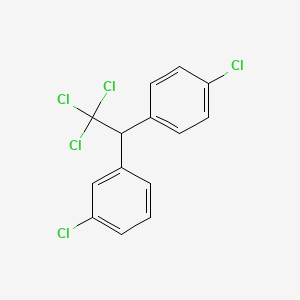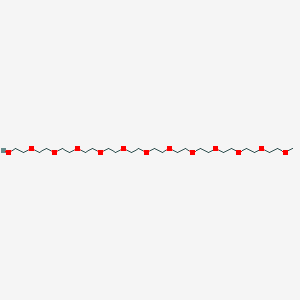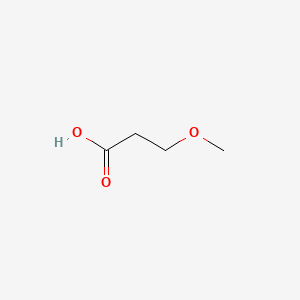
3,5,7-Trimethoxyflavone
Descripción general
Descripción
3,5,7-Trimethoxyflavone is a flavonoid compound with the chemical formula C18H16O5 and a molecular weight of 312.32 . It has been used in various researches .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 84.2±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 507.4±50.0 °C at 760 mmHg, and a flash point of 225.9±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Antiviral Activity
3,5,7-Trimethoxyflavone (TMF), as a naturally occurring flavone, has shown notable antiviral properties. It exhibits inhibitory effects against viruses like herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. Its anti-HSV-1 action involves virucidal activity, which suppresses viral binding to host cells at an early replication stage (Hayashi et al., 1997).
Skin Damage Amelioration
In studies focusing on skin health, TMF isolated from Kaempferia parviflora (black ginger) demonstrated potential in ameliorating skin damage. It notably inhibited the high expression and secretion of matrix metalloproteinase (MMP)-1, reduced reactive oxygen species (ROS), and suppressed pro-inflammatory cytokines in human dermal fibroblasts. This suggests its effectiveness in mitigating both inflammation and oxidative stress in skin cells (Lee et al., 2022).
Anticancer Drug Resistance Reversal
TMF has been reported to counteract drug resistance mediated by breast cancer resistance protein (BCRP)/ATP‐binding cassette subfamily G member 2 (ABCG2). The synthesis and testing of TMF derivatives revealed their ability to enhance drug sensitivity in BCRP-expressing human leukemia cells. This suggests the potential of TMF and its derivatives in overcoming cancer drug resistance (Tsunekawa et al., 2018).
Antifungal Properties
TMF and related compounds extracted from plants like Helichrysum nitens have demonstrated antifungal activities. These compounds, including this compound, were effective against various fungal strains, indicating their potential use in antifungal applications (Tomás-Barberán et al., 1988).
Anti-HIV Activity
TMF has shown promising results in inhibiting the replication of human picornaviruses such as rhinoviruses and coxsackieviruses. Its critical action occurs in the early stages of virus replication, suggesting its potential as an anti-HIV agent (Ishitsuka et al., 1982).
Antimicrobial Activity
TMF derivatives isolated from Artemisia giraldii exhibited antibiotic activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Zheng et al., 1996).
Mecanismo De Acción
Target of Action
3,5,7-Trimethoxyflavone, a flavonoid compound, primarily targets the tumor necrosis factor (TNF)-α-induced high expression and secretion of matrix metalloproteinase (MMP)-1 by cells . It also interacts with Akt, COX-2, MAPKs , and induces heme oxygenase (HO)-1 .
Mode of Action
This compound inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . It also reduces the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8 .
Biochemical Pathways
The changes by which this compound reduces TNF-α-stimulated responses in cells are correlated with the suppression of Akt, COX-2, MAPK activation, and induction of HO-1 . Moreover, this compound reduced the expression of proinflammatory cytokine mediators induced by TNF-α stimulation, including IL-1β, IL-6, and IL-8 .
Pharmacokinetics
The methoxyflavones, including this compound, show low oral bioavailability of 1 to 4% . They are detected at their highest levels in the liver followed by the kidney. They are also found in the lung, testes, and brain . After absorption, organ distribution, and metabolism, the components of Kaempferia parviflora, from which this compound is derived, are mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products and as demethylated metabolites in the feces .
Result of Action
This compound significantly inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . The expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8, is also suppressed by this compound . These results indicate that this compound isolated from K. parviflora is a potential candidate for ameliorating skin damage .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5,7-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTHKWVPSIGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181461 | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26964-29-4 | |
| Record name | 3,5,7-Trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 3,5,7-trimethoxyflavone and what plant is it commonly found in?
A1: this compound is a natural flavonoid compound found in Kaempferia parviflora, commonly known as black ginger. It is a tropical medicinal plant traditionally used in Southeast Asia for various ailments. [, , , , ]
Q2: How does this compound exert its anti-inflammatory effects?
A2: Studies suggest that this compound inhibits an early step in the high-affinity IgE receptor signaling cascade, leading to suppressed degranulation and reduced production of inflammatory mediators in rat basophilic leukemia cells. This mechanism appears distinct from intracellular calcium release and protein kinase C activation. []
Q3: How does this compound protect skin cells from damage?
A3: Research shows that this compound safeguards human dermal fibroblasts by:
- Suppressing MMP-1: It significantly inhibits the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). []
- Reducing Oxidative Stress: It mitigates excessive reactive oxygen species (ROS) production. []
- Modulating Signaling Pathways: It suppresses the overactivation of mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2) while enhancing heme oxygenase-1 (HO-1) expression. []
- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of interleukin (IL)-1β, IL-6, and IL-8. []
Q4: Could this compound be useful in treating bacterial infections?
A4: Research suggests that this compound exhibits synergistic antibacterial effects when combined with gentamicin against carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This synergistic activity could be promising for combating antibiotic resistance. []
Q5: Does the position of the methoxy group on the flavonoid structure affect its activity?
A5: Yes, the structure-activity relationship studies indicate that the presence of a methoxy group at the C-5 position in methoxyflavones plays a crucial role in their anti-melanogenic activity. []
Q6: How does this compound impact melanin production?
A6: Studies in B16F10 mouse melanoma cells demonstrate that this compound significantly inhibits tyrosinase activity, a key enzyme involved in melanin synthesis. Consequently, it effectively reduces melanin content in these cells, suggesting potential as an anti-melanogenic agent. []
Q7: Are there other biological activities associated with this compound?
A7: Yes, this compound has shown potent antiplasmodial activity against the Plasmodium falciparum strain K1. [] Additionally, it displays inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. []
Q8: Can this compound be chemically modified to create other potentially useful compounds?
A8: Yes, researchers have successfully synthesized 5,6,7-trihydroxy-3-methoxyflavones from 6-hydroxy-3,5,7-trimethoxyflavones using selective O-alkylation and dealkylation reactions. This method provides a route for creating structurally related compounds with potentially different biological activities. []
Q9: How is this compound metabolized in the human body?
A9: Studies using the human gut bacterium Blautia sp. MRG-PMF1 reveal that this compound undergoes demethylation, ultimately converting to chrysin. This bacterial strain demonstrates a specific demethylation pattern, generally following the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. [] This information helps understand how the compound is metabolized and potentially contributes to its overall effects.
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PDA) or mass spectrometry (MS), to analyze and quantify this compound in plant extracts and biological samples. [, , , ]
Q11: Are there different types of Kaempferia parviflora, and do they differ in their this compound content?
A11: Yes, Kaempferia parviflora exists in two main types: red-leaf and green-leaf. Quantitative analysis reveals that the green-leaf type generally contains higher amounts of this compound compared to the red-leaf type. []
Q12: Are there any studies on the physical and chemical properties of this compound?
A12: Yes, studies have investigated the fluorescence quenching of this compound by inorganic ions in aqueous solutions. [] Furthermore, research has explored the impact of acidity on the absorption and fluorescence spectra of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


